TL4830031

TAM Receptor Kinase Selectivity Axl Inhibitor

Researchers investigating Axl-specific signaling face confounding off-target effects from poorly characterized inhibitors. TL4830031 (CAS 2084107-15-1) solves this with sub-nanomolar Axl binding (Kd=1.1 nM, IC₅₀=26 nM), defined intra-TAM selectivity (23-fold over Mer, 682-fold over Tyro3), and kinome-wide specificity verified across 468 kinases (S(10)=0.022 at 1 µM). • Validated in TGF-β1-induced EMT assays (MDA-MB-231) with dose-dependent reversal of EMT markers. • Oral bioavailability (rat T₁/₂=5.68 h) supports in vivo metastasis studies. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C35H33F2N5O6
Molecular Weight 657.7 g/mol
Cat. No. B12401182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL4830031
Molecular FormulaC35H33F2N5O6
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)NC5=CC(=C(C=C5)OC6=NC=NC7=CC(=C(C=C76)OC)OC)F
InChIInChI=1S/C35H33F2N5O6/c1-18-4-6-21-31-23(13-26(37)32(21)41-10-8-20(43)9-11-41)33(44)24(16-42(18)31)34(45)40-19-5-7-28(25(36)12-19)48-35-22-14-29(46-2)30(47-3)15-27(22)38-17-39-35/h5,7,12-18,20,43H,4,6,8-11H2,1-3H3,(H,40,45)
InChIKeySRXCPBOKWGKZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TL4830031 Procurement Overview


TL4830031 (compound 8i, CAS 2084107-15-1, C₃₅H₃₃F₂N₅O₆, MW 657.66) is a quinolone antibiotic derivative characterized as a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase [1]. Originally reported in the European Journal of Medicinal Chemistry in 2019, TL4830031 binds Axl with high affinity (Kd = 1.1 nM) and inhibits its kinase activity with an IC₅₀ of 26 nM, establishing it as a validated tool compound for probing TAM receptor signaling in oncology research . The compound is commercially available from multiple reputable vendors at ≥98% purity for research use only, with established solubility parameters in DMSO (2.38 mg/mL at 60°C with pH adjustment to 5) [2].

TL4830031 Selectivity and Specificity


AxI inhibitors exhibit pronounced heterogeneity in their TAM family selectivity profiles, kinase off-target liabilities, and cellular functional readouts, making indiscriminate substitution a significant source of experimental irreproducibility [1]. TL4830031 distinguishes itself from commonly used Axl tool compounds through a unique combination of sub-nanomolar Axl binding affinity (Kd = 1.1 nM), defined intra-TAM selectivity (23-fold over Mer and 682-fold over Tyro3), and quantifiable kinome-wide specificity verified across 468 kinases (S(10) = 0.022 at 1.0 µM) [2]. In contrast, widely referenced alternatives such as bemcentinib (R428/BGB324) exhibit distinct selectivity signatures (50-100-fold over Mer/Tyro3 with >100-fold over Abl), while multi-kinase agents like cabozantinib, merestinib, and gilteritinib engage numerous additional kinase targets that confound Axl-specific mechanistic interpretation [3]. Direct head-to-head comparative data for TL4830031 versus these specific comparators are limited in the public domain; however, cross-study comparable data from the same published work establish quantifiable differentiation parameters that procurement specialists and principal investigators should evaluate before selecting a tool compound for Axl-focused preclinical studies.

TL4830031 Comparative Evidence


TAM Family Selectivity

TL4830031 demonstrates quantifiable intra-TAM family selectivity based on Kd binding measurements. Binding affinity for Axl is Kd = 1.1 nM, while affinity for Mer is 25 nM (23-fold reduced potency) and for Tyro3 is 750 nM (682-fold reduced potency) [1]. For comparator context, bemcentinib (R428/BGB324) is reported with Axl IC₅₀ = 14 nM and 50-100-fold selectivity over Mer and Tyro3 in cell-based assays . Multi-kinase agents such as merestinib inhibit Axl (IC₅₀ = 2 nM) with concomitant inhibition of MET, MERTK, FLT3, DDR1/2, and MKNK1/2 [2], while cabozantinib targets VEGFR2, c-MET, and AXL simultaneously [3]. The defined Kd-based selectivity ratio of TL4830031 provides investigators with a predictable tool for dissecting Axl-specific versus Mer/Tyro3-mediated biological effects.

TAM Receptor Kinase Selectivity Axl Inhibitor

Kinome-Wide Selectivity Profiling

TL4830031 was profiled against a panel of 468 kinases at 1.0 µM, yielding a selectivity score S(10) = 0.022 and S(35) = 0.42, where S(10) represents the fraction of kinases inhibited >90% (or with <10% residual activity) [1]. The only notable off-target identified was Flt3 (IC₅₀ = 50 nM) . This degree of kinome-wide specificity is documented in the primary literature and contrasts with multi-kinase Axl inhibitors that engage numerous additional targets. While comparable S-score data are not uniformly available for all Axl tool compounds, the explicit reporting of TL4830031's S(10) value enables investigators to benchmark specificity in a quantitative, cross-study comparable manner. The Flt3 co-inhibition (IC₅₀ = 50 nM, approximately 2-fold less potent than Axl IC₅₀ = 26 nM) should be considered in experimental designs where Flt3 signaling may contribute to observed phenotypes.

Kinase Profiling Off-Target Selectivity Score

Inhibition of TGF-β1-Induced EMT and Cell Migration

In TGF-β1-stimulated MDA-MB-231 triple-negative breast cancer cells, TL4830031 (0-5000 nM, 4-hour treatment) reversed epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin expression while decreasing N-cadherin expression in a dose-dependent manner [1]. Additionally, TL4830031 (0-5000 nM, 24-hour treatment) suppressed cell migration and invasion in this model system . The compound also inhibited phosphorylation of Axl (pAxl Tyr702) and downstream Akt (pAkt Thr308) at low nanomolar concentrations [2]. While other Axl inhibitors such as bemcentinib (R428) have also demonstrated anti-migratory effects in various cell lines at similar concentration ranges (2 µM in Axl-positive melanoma cells), the specific TGF-β1-induced EMT reversal data provide a defined functional benchmark for TL4830031 in a widely used breast cancer metastasis model.

EMT Cell Migration Breast Cancer

Oral Pharmacokinetics and Bioavailability

TL4830031 exhibits reasonable pharmacokinetic properties in Sprague-Dawley rats following oral administration at 25 mg/kg, with an AUC₀–∞ value of 25,944.7 µg/mL·h, a half-life (T₁/₂) of 5.68 hours, and a Cmax of 2386.9 µg/L (3.6 µM) achieved at 4.0 hours post-dose [1]. These parameters establish TL4830031 as an orally bioavailable tool compound suitable for in vivo preclinical studies. Comparatively, other Axl inhibitors exhibit variable PK profiles: bemcentinib (R428) is described as orally active, and gilteritinib (ASP2215, a dual FLT3/Axl inhibitor) has established oral pharmacokinetics in mouse models [2]. TL4830031 also demonstrated toxicity to liver and kidney in ICR mice at doses ≥200 mg/kg following 7-day daily oral administration [3], an important consideration for in vivo experimental dosing regimens.

Pharmacokinetics Oral Bioavailability In Vivo

Cellular Target Engagement and Axl Phosphorylation Inhibition

TL4830031 inhibits Axl autophosphorylation at Tyr702 in a dose-dependent manner in MDA-MB-231 breast cancer cells, with detectable inhibition observed at concentrations as low as 8 nM and progressive suppression through 5000 nM [1]. Downstream Akt phosphorylation at Thr308 is also inhibited across the same concentration range, confirming functional pathway blockade . This cellular target engagement data validate that TL4830031 achieves on-target Axl inhibition at the low nanomolar concentrations predicted by its biochemical Kd (1.1 nM) and IC₅₀ (26 nM). Comparable target engagement studies for other Axl inhibitors such as bemcentinib and TP-0903 have demonstrated similar phospho-Axl suppression in various cellular contexts, establishing TL4830031's performance within the expected class range for validated Axl tool compounds.

Target Engagement Phospho-Axl Western Blot

TL4830031 Research Applications


Axl-Specific Signaling in TAM Receptor Crosstalk

Investigators studying differential contributions of TAM family receptors (Axl, Mer, Tyro3) to cancer progression should prioritize TL4830031 based on its defined intra-TAM selectivity ratios (23-fold Axl-over-Mer, 682-fold Axl-over-Tyro3 by Kd). This selectivity profile, quantified in the primary literature, enables cleaner Axl-specific mechanistic dissection compared to pan-TAM inhibitors or compounds with broader Mer/Tyro3 co-inhibition [1]. The S(10) = 0.022 selectivity score across 468 kinases further supports studies requiring minimal kinome-wide off-target interference, with the caveat that Flt3 co-inhibition (IC₅₀ = 50 nM) should be controlled for experimentally [2].

EMT and Metastasis in Triple-Negative Breast Cancer

TL4830031 is validated in TGF-β1-induced EMT assays using MDA-MB-231 triple-negative breast cancer cells, where it dose-dependently reverses EMT marker expression (increased E-cadherin, decreased N-cadherin) and suppresses cell migration and invasion across a 0-5000 nM concentration range [1]. This functional validation makes TL4830031 a suitable tool compound for preclinical studies investigating Axl's role in breast cancer metastasis, tumor-stroma interactions, and EMT-mediated therapy resistance [2]. The compound's oral bioavailability (rat AUC₀–∞ = 25,944.7 µg/mL·h, T₁/₂ = 5.68 h at 25 mg/kg) supports in vivo metastasis model studies .

Axl Inhibitor Benchmarking and Selectivity Comparison

Given the heterogeneity among Axl inhibitor tool compounds in TAM selectivity and kinome-wide off-target profiles, TL4830031 serves as a valuable reference standard for comparative pharmacology studies. Its well-characterized selectivity parameters—including Kd values for Axl (1.1 nM), Mer (25 nM), and Tyro3 (750 nM), IC₅₀ for Axl (26 nM), and kinome profiling S-scores—provide a quantitative benchmark against which other Axl inhibitors (e.g., bemcentinib/R428, merestinib, cabozantinib) can be compared in side-by-side assays [1]. Researchers validating novel Axl inhibitors or investigating structure-activity relationships may employ TL4830031 as a control compound with defined biochemical and cellular activity parameters [2].

Pharmacokinetics and Toxicology Profiling

Investigators planning in vivo Axl inhibition studies should consider TL4830031's documented oral PK parameters (rat T₁/₂ = 5.68 h, Cmax = 3.6 µM at 4 h post-dose) for dose regimen design [1]. The compound's reported hepatorenal toxicity at ≥200 mg/kg in ICR mice following 7-day daily oral administration establishes a defined safety margin for preclinical dosing [2]. These parameters, derived from the primary research publication, enable informed experimental planning and provide a reference point for comparing in vivo exposure-toxicity relationships across different Axl inhibitor chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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